molecular formula C21H26N2O4 B3576206 2,6-dimethoxy-4-{[4-(phenylacetyl)-1-piperazinyl]methyl}phenol

2,6-dimethoxy-4-{[4-(phenylacetyl)-1-piperazinyl]methyl}phenol

Cat. No.: B3576206
M. Wt: 370.4 g/mol
InChI Key: YLLQRKWZWCNFEA-UHFFFAOYSA-N
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Description

The compound is a phenol derivative. Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to an aromatic ring structure . The presence of methoxy (-OCH3) groups and a piperazinyl group attached to the phenol indicates that this compound might have unique properties compared to simple phenols .


Molecular Structure Analysis

The molecular structure of this compound would be based on the phenol core structure, with additional functional groups (methoxy and piperazinyl) attached at specific positions on the aromatic ring. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Phenols, in general, can undergo a variety of chemical reactions, including electrophilic aromatic substitution and reactions at the hydroxyl group . The presence of the methoxy and piperazinyl groups could influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Phenols typically have higher boiling points than similar-sized alcohols due to stronger hydrogen bonding . The presence of the methoxy and piperazinyl groups could also influence properties like solubility .

Safety and Hazards

Like all chemicals, safe handling and use are essential. Phenols can be corrosive and are often harmful if swallowed, inhaled, or in contact with skin . Specific safety data would depend on the exact structure of the compound .

Properties

IUPAC Name

1-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-18-12-17(13-19(27-2)21(18)25)15-22-8-10-23(11-9-22)20(24)14-16-6-4-3-5-7-16/h3-7,12-13,25H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQRKWZWCNFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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